molecular formula C12H18FN5 B11727584 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11727584
M. Wt: 251.30 g/mol
InChI Key: UKHYBITVFFOMIY-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes an ethyl group, a fluoroethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the condensation of appropriate precursors. One common method is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-fluoroethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrazol-4-yl)ethanone: A simpler pyrazole derivative with a ketone group.

    5-amino-1H-pyrazole: A pyrazole derivative with an amino group at position 5.

    3,5-dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.

Uniqueness

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoroethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic compound notable for its unique pyrazole structure, which consists of two pyrazole rings connected by a methylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme modulation and interactions with various biological targets.

  • Molecular Formula : C12H19FN5
  • Molecular Weight : 283.32 g/mol
  • CAS Number : 1856101-39-7

Research indicates that this compound may exert its biological effects by selectively binding to specific enzymes or receptors. This binding influences downstream signaling pathways, making it a candidate for targeted therapies with minimized side effects while maximizing therapeutic efficacy.

Biological Activities

The compound's biological activities are diverse and include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. Similar pyrazole derivatives have shown sub-micromolar activity against cancer cells, indicating potential for further development in oncology .
  • Enzyme Inhibition : The compound has been shown to modulate the activity of certain enzymes, such as cyclin-dependent kinases (CDKs). For instance, related compounds have demonstrated potent CDK2 inhibitory activity, which is crucial in cancer treatment strategies .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound in comparison to structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
N-EthylpyrazoleLacks fluoroethyl substitutionSimpler structure, different reactivity
3-MethylpyrazoleOnly one pyrazole ringDifferent biological activities
5-FluoropyrazoleFluorinated but lacks ethyl substitutionDistinct chemical properties

This comparison highlights the unique dual pyrazole structure and specific substitutions of this compound, which confer unique chemical reactivity and potential applications in research and industry.

Anticancer Studies

In a study focusing on pyrazole derivatives, compounds similar to N-[ (1-Ethyl - 5-fluoro - 3-methyl - 1H-pyrazol - 4 - yl) methyl] - 1 - (2-fluoro ethyl) - 3 - methyl - 1H - pyrazol - 4 - amine exhibited significant antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.127 to 0.560 µM. Mechanistic investigations revealed that these compounds could induce apoptosis and cell cycle arrest in ovarian cancer cells .

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with various enzyme targets. For example, studies have shown that it can inhibit CDK2 with a Ki value in the low micromolar range, demonstrating selectivity over other CDKs. This specificity is essential for developing targeted therapies aimed at minimizing off-target effects while enhancing therapeutic outcomes .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-3-17-8-11(7-15-17)6-14-12-9-18(5-4-13)16-10(12)2/h7-9,14H,3-6H2,1-2H3

InChI Key

UKHYBITVFFOMIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2C)CCF

Origin of Product

United States

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